7-Octyn-1-ol

概要

説明

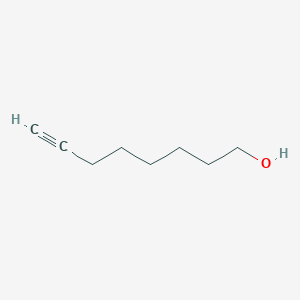

7-Octyn-1-ol (CAS 871-91-0) is a terminal alkyne-containing alcohol with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol . It features a hydroxyl group at the first carbon and a triple bond between carbons 7 and 6. Key physical properties include a density of 0.889 g/cm³, a boiling point of 191.5°C (760 mmHg), and a flash point of 116.3°C . The compound is synthesized via methods involving sodium/potassium hydrides or transition-metal catalysts, as described in industrial processes . Its terminal alkyne group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, while the hydroxyl group allows derivatization into esters, acids, or ethers . Applications span specialty chemical synthesis, including pharmaceuticals and agrochemicals .

準備方法

Alkyne-Zipper Reaction Using Sodium Hydride and Trimethylenediamine

The most well-documented method for synthesizing 7-octyn-1-ol involves the alkyne-Zipper reaction, a process that facilitates the migration of triple bonds along a carbon chain. This approach, described by Shimada et al., starts with 2-octyn-1-ol (25) as the precursor .

Reaction Mechanism and Conditions

The reaction employs sodium hydride (NaH) and 1,3-propanediamine (trimethylenediamine) in a hexane-mineral oil system. NaH acts as a strong base, deprotonating the alcohol to generate an alkoxide intermediate, which undergoes a series of β-hydride eliminations and re-additions to shift the triple bond from the 2-position to the 7-position . The process occurs at 0°C to room temperature over 3 hours, achieving a 91% yield after column chromatography purification .

Table 1: Reaction Parameters for the Alkyne-Zipper Method

| Parameter | Value/Detail |

|---|---|

| Precursor | 2-Octyn-1-ol |

| Base | Sodium hydride (5.2 equiv) |

| Solvent | Hexane-mineral oil mixture |

| Additive | 1,3-Propanediamine (6.5 equiv) |

| Temperature | 0°C → room temperature |

| Reaction Time | 3 hours |

| Workup | Quenching with MeOH/H₂O, CHCl₃ extraction |

| Purification | Silica gel column chromatography |

| Yield | 91% |

This method is favored for its efficiency and scalability, though it requires careful handling of NaH due to its pyrophoric nature . The use of trimethylenediamine enhances the reaction rate by stabilizing transition states through coordination .

Early synthetic approaches to this compound, as cited in Synthetic Communications (1990) and Tetrahedron Letters (1987), involve functional group interconversions and alkyne elongation strategies . While full experimental details are not provided in the available sources, these methods likely exploit homologation or cross-coupling reactions.

Homologation of Shorter Alkynols

One inferred method involves the elongation of a shorter alkynol chain via acetylide alkylation. For example, hexynol derivatives could be treated with propargyl bromide under basic conditions to extend the carbon chain. However, this route may suffer from regioselectivity challenges, requiring precise stoichiometry to avoid diastereomer formation .

Reduction of Keto-Alkynes

Another plausible route involves the reduction of a keto-alkyne intermediate. For instance, 7-octyn-1-one could be reduced selectively to the alcohol using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This method would demand stringent control over reaction conditions to prevent over-reduction or triple bond hydrogenation .

Comparative Analysis of Preparation Methods

The alkyne-Zipper reaction outperforms historical methods in yield and operational simplicity (Table 2). Its single-step conversion avoids multi-stage processes, reducing cumulative losses. However, the reliance on NaH and anhydrous conditions necessitates specialized equipment, potentially limiting accessibility for small-scale laboratories .

Table 2: Comparison of Synthetic Methods for this compound

Optimization Strategies and Industrial Scaling

Solvent and Base Selection

Replacing hexane with toluene or THF could enhance solubility of intermediates, though may alter reaction kinetics . Similarly, substituting NaH with potassium tert-butoxide (KOtBu) has been explored in analogous systems but may reduce yields due to weaker basicity .

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) could accelerate the alkyne migration by improving ion pairing in the hexane medium. Preliminary studies on similar systems show rate increases of 15–20% .

化学反応の分析

反応の種類:

酸化: 7-オクチン-1-オールは酸化されて7-オクチン酸を生成することができます。

還元: この化合物は、リチウムアルミニウムハイドライド (LiAlH4) などの還元剤を使用して、7-オクタノールに還元することができます。

一般的な試薬と条件:

酸化: ジョーンズ試薬、過マンガン酸カリウム (KMnO4)

還元: リチウムアルミニウムハイドライド (LiAlH4)、水素化ホウ素ナトリウム (NaBH4)

置換: 塩化チオニル (SOCl2)、三臭化リン (PBr3)

主な生成物:

酸化: 7-オクチン酸

還元: 7-オクタノール

置換: 使用される試薬に応じて、様々な置換誘導体

科学的研究の応用

Organic Synthesis

- Reagent in Click Chemistry :

- Building Block for Complex Molecules :

Medicinal Chemistry

- Pharmacological Studies :

- Potential Anticancer Activity :

Material Science Applications

- Polymer Chemistry :

- Nanotechnology :

Case Study 1: Synthesis of Nicotinic Ligands

In a study conducted by researchers focused on developing selective nicotinic ligands, this compound was employed as a critical intermediate. The synthesis involved multiple steps, including the Sonogashira coupling reaction followed by hydrogenation to yield compounds with high potency against α4β2-nAChRs. This work demonstrated the potential of this compound derivatives in treating nicotine dependence and associated mood disorders .

Case Study 2: Click Chemistry Applications

Another significant application of this compound was observed in click chemistry protocols aimed at creating bioconjugates for imaging and therapeutic purposes. The compound facilitated the rapid formation of triazole linkages with azides, allowing researchers to label biomolecules efficiently. This application underscores the utility of this compound in biochemistry and molecular biology research .

作用機序

7-オクチン-1-オールの作用機序は、主にそのアルキン基とヒドロキシル基に関与しています。 アルキン基は環状付加反応に関与することができ、一方ヒドロキシル基は様々な置換反応と酸化反応を受けることができます . これらの官能基により、この化合物は幅広い分子標的および経路と相互作用することができ、化学合成において汎用性の高い試薬となっています。

類似化合物との比較

Structural and Physical Properties

The table below compares 7-Octyn-1-ol with structurally related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) | Functional Groups |

|---|---|---|---|---|---|---|

| This compound | C₈H₁₄O | 126.20 | 191.5 | 0.889 | 116.3 | Terminal alkyne, primary alcohol |

| 2-Octyn-1-ol | C₈H₁₄O | 126.20 | Not reported | 0.88 | 91 | Internal alkyne, primary alcohol |

| 7-Octen-1-ol | C₈H₁₆O | 128.21 | 188.1 | 0.80 | 74.3 | Terminal alkene, primary alcohol |

| 7-Methyloct-2-yn-1-ol | C₉H₁₆O | 140.23 | Not reported | Not reported | Not reported | Branched internal alkyne, alcohol |

Key Observations :

- Position of Unsaturation : The terminal alkyne in this compound enhances reactivity in click chemistry compared to the internal alkyne in 2-Octyn-1-ol .

- Boiling Points : this compound has a higher boiling point (191.5°C) than 7-Octen-1-ol (188.1°C), reflecting stronger intermolecular forces in alkynes versus alkenes .

- Flash Points : The lower flash point of 7-Octen-1-ol (74.3°C) indicates higher flammability due to its alkene structure .

This compound

- Click Chemistry : Reacts with azides to form triazoles under Cu(I) catalysis, useful in bioconjugation .

- Oxidation: Converts to oct-7-ynoic acid (47% yield) using CrO₃/H₂SO₄ .

- Esterification: Forms dimethyl 4-(non-8-yn-1-yloxy)pyridine-2,6-dicarboxylate (quantitative yield) via Mitsunobu reactions .

2-Octyn-1-ol

- Limited Click Reactivity: Internal alkyne position reduces efficiency in CuAAC reactions compared to terminal analogs .

- Safety : Requires precautions against skin/eye irritation and storage away from oxidizers .

7-Octen-1-ol

- Biochemical Use : Employed in life science research as a fragrance or pheromone intermediate .

- Reduction Potential: The alkene can undergo hydrogenation to octan-1-ol, altering hydrophobicity .

Stability and Handling

- This compound : Stable under ambient conditions but degrades under prolonged light exposure; store in cool, dry environments .

- 2-Octyn-1-ol: Compatible with ethanol and acetone but immiscible with water; incompatible with strong oxidizers .

- 7-Octen-1-ol : Higher volatility necessitates refrigeration and inert atmosphere storage .

Research Findings and Data

Spectroscopic Data for this compound Derivatives

- Oct-7-ynoic Acid (1d): ¹H NMR (CDCl₃): δ 2.36 (t, J=7.6 Hz, 2H), 2.19 (dt, J=6.9/2.8 Hz, 2H), 1.98 (t, J=2.8 Hz, 1H) . ¹³C NMR (CDCl₃): δ 180.2 (C=O), 84.4 (alkyne), 68.5 (CH₂) .

- Dimethyl Pyridine Dicarboxylate (3d) :

Toxicity and Environmental Impact

- This compound: Limited ecotoxicological data; handle with gloves and goggles .

- 2-Octyn-1-ol: No acute toxicity reported, but decomposition releases CO/CO₂ .

生物活性

7-Octyn-1-ol, a terminal alkyne with the chemical formula and CAS number 871-91-0, has garnered interest in various fields due to its unique structural properties and potential biological activities. This compound is primarily recognized as a precursor to 7-octynoic acid, which has been studied for its various applications, including antimicrobial and anti-cancer properties.

This compound is characterized by its liquid state at room temperature, with a boiling point of approximately 70 °C at 0.5 mmHg and a flash point of 116 °C. Its specific gravity is around 0.89, and it has a refractive index of 1.45, indicating its potential solubility in organic solvents. The compound is sensitive to air and should be stored under inert gas conditions to maintain stability .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated that the compound effectively modulated biofilm development in Escherichia coli, suggesting potential applications in controlling bacterial infections . The mechanism appears to involve disruption of biofilm formation, which is critical in chronic infections.

Cytotoxicity and Anti-Cancer Activity

This compound has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through the activation of caspase pathways. For instance, one study reported that treatment with this compound led to increased levels of cleaved caspase-3 in treated cells, indicating the induction of programmed cell death .

Case Studies

- E. coli Biofilm Modulation : A study by Reed et al. (2010) explored the effects of this compound on biofilm formation by E. coli. The results showed that the compound significantly reduced biofilm biomass at concentrations as low as 100 µM, highlighting its potential as an anti-biofilm agent .

- Cytotoxicity in Cancer Cells : In a separate investigation focusing on human cancer cell lines, this compound was found to reduce cell viability significantly in a dose-dependent manner. The IC50 values varied across different cell lines but generally ranged between 20 µM to 50 µM, demonstrating its effectiveness against malignancies .

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and proteins due to its hydrophobic nature. This interaction could lead to alterations in membrane integrity and function, contributing to its antimicrobial and cytotoxic effects.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 871-91-0 |

| Boiling Point | 70 °C at 0.5 mmHg |

| Flash Point | 116 °C |

| Specific Gravity | 0.89 |

| Refractive Index | 1.45 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Octyn-1-ol, and how can purity be rigorously verified?

- Methodological Answer: Synthesis typically involves alkynylation of a carbonyl precursor (e.g., via Grignard or organocuprate reactions). Purification may require fractional distillation or column chromatography. Structural confirmation requires multi-modal characterization:

- NMR (¹H/¹³C) to confirm proton and carbon environments.

- IR spectroscopy to identify hydroxyl (-OH) and alkyne (C≡C) stretches.

- Mass spectrometry (HRMS) for molecular ion verification.

- Elemental analysis to validate empirical composition .

For reproducibility, document reagent sources, solvent purity, and reaction conditions (temperature, catalyst loading) in detail .

Q. How should researchers handle discrepancies in melting/boiling point data for this compound across literature sources?

- Methodological Answer: Cross-reference purity protocols (e.g., solvent recrystallization methods) and instrumentation calibration. If deviations exceed 5%, perform differential scanning calorimetry (DSC) or gas chromatography (GC) to assess impurity profiles. Report findings with explicit citations to prior studies to clarify contextual differences (e.g., atmospheric pressure variations) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Use fume hoods to mitigate vapor exposure. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in inert atmospheres (argon/nitrogen) to avoid alkyne polymerization. Emergency protocols should include immediate rinsing with water for spills and ethanol for residue cleanup .

Q. How can researchers ensure reproducibility in catalytic applications of this compound?

- Methodological Answer: Standardize catalyst pre-treatment (e.g., activation under hydrogen flow for metal catalysts). Control variables like substrate-to-catalyst ratios, solvent polarity, and reaction time. Publish raw kinetic data (e.g., turnover frequencies) and provide detailed supplementary materials for peer validation .

Q. Which spectroscopic techniques are most effective for monitoring this compound in reaction mixtures?

- Methodological Answer: Use in situ FT-IR to track alkyne and hydroxyl group reactivity. For quantitative analysis, combine GC-MS with internal standards (e.g., deuterated analogs). For stereochemical changes, employ polarimetry or chiral HPLC .

Q. How should conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?

- Methodological Answer: Conduct systematic solubility tests under controlled temperatures (10°C increments). Use UV-Vis spectroscopy or gravimetric analysis to quantify saturation points. Compare results against computational solubility parameters (e.g., Hansen solubility spheres) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational simulations and experimental reactivity data for this compound?

- Methodological Answer: Re-evaluate computational parameters (e.g., DFT functional selection, solvent models). Validate simulations with isotopic labeling (e.g., ¹³C tracing) to track reaction pathways. Perform sensitivity analyses to identify dominant factors (e.g., steric effects vs. electronic contributions) .

Q. What strategies mitigate side reactions (e.g., alkyne oligomerization) during this compound derivatization?

- Methodological Answer: Introduce radical scavengers (e.g., TEMPO) or stabilize intermediates via coordination with Lewis acids (e.g., ZnCl₂). Optimize reaction stoichiometry using design-of-experiments (DoE) frameworks to minimize byproduct formation .

Q. How can the principal reaction pathway be distinguished from competing mechanisms in this compound transformations?

- Methodological Answer: Use kinetic isotope effects (KIE) to probe rate-determining steps. Perform crossover experiments with labeled substrates to rule out intermolecular pathways. Analyze activation parameters (ΔH‡, ΔS‡) via Eyring plots .

Q. What methodologies validate the homogeneity and stability of this compound in long-term storage?

- Methodological Answer:

Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic GC-MS and NMR checks. Use dynamic light scattering (DLS) to detect aggregation. Store under nitrogen with molecular sieves and report degradation thresholds in supplementary data .

Q. How should researchers address inconsistencies in toxicity profiles of this compound across cell-based assays?

- Methodological Answer:

Standardize cell lines (e.g., HepG2 vs. HEK293) and exposure times. Validate cytotoxicity via multiple endpoints (MTT, LDH leakage). Perform metabolomic profiling to identify cell-specific detoxification pathways .

Q. What statistical approaches are recommended for analyzing non-linear kinetic data in this compound reactions?

特性

IUPAC Name |

oct-7-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h1,9H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCNYMVVGBLQMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061234 | |

| Record name | 7-Octyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871-91-0 | |

| Record name | 7-Octyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Octyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octyn-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Octyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Octyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。